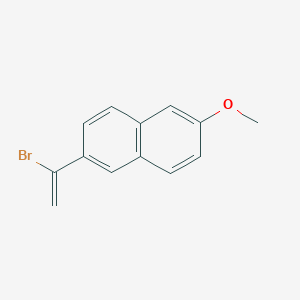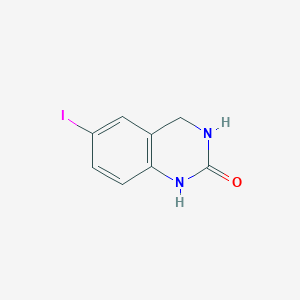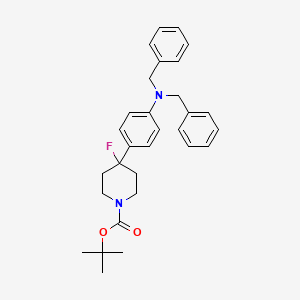
2-(1-Bromoethenyl)-6-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromovinyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromovinyl group at the second position and a methoxy group at the sixth position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromovinyl)-6-methoxynaphthalene typically involves the bromination of 6-methoxynaphthalene followed by a vinylation reaction. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the desired position. The subsequent vinylation can be achieved through a palladium-catalyzed Heck reaction, where the brominated intermediate reacts with a suitable vinyl precursor under basic conditions .
Industrial Production Methods
Industrial production of 2-(1-Bromovinyl)-6-methoxynaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromovinyl)-6-methoxynaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(1-substituted-vinyl)-6-methoxynaphthalene derivatives.
Oxidation: Formation of 2-(1-bromovinyl)-6-formylnaphthalene or 2-(1-bromovinyl)-6-carboxynaphthalene.
Reduction: Formation of 2-(1-bromoethyl)-6-methoxynaphthalene.
Applications De Recherche Scientifique
2-(1-Bromovinyl)-6-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Materials Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(1-Bromovinyl)-6-methoxynaphthalene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In medicinal chemistry, its biological activity may be attributed to its interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Bromovinyl)pyridine
- 2-(1-Bromovinyl)benzene
- 2-(1-Bromovinyl)thiophene
Uniqueness
2-(1-Bromovinyl)-6-methoxynaphthalene is unique due to the presence of both a bromovinyl and a methoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Propriétés
Numéro CAS |
77301-44-1 |
|---|---|
Formule moléculaire |
C13H11BrO |
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
2-(1-bromoethenyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C13H11BrO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1H2,2H3 |
Clé InChI |
PKFQUBCLNIRBNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)












